Difluoroacetic anhydride

Beschreibung

Significance of Fluorine in Pharmaceutical and Agrochemical Development

The introduction of fluorine atoms into drug candidates and crop protection agents is a widely employed strategy to enhance their performance and efficacy. nih.govmdpi.com It is estimated that over 20% of all pharmaceuticals currently on the market are fluorinated compounds. researchgate.netnews-medical.net This prevalence is a direct result of the unique and beneficial changes that fluorine imparts upon a molecule's properties.

Role of Fluorinated Motifs in Bioactivity and Stability

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's biological activity and stability. mdpi.comtandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comnews-medical.netjst.go.jp This enhanced stability can prolong the duration of a drug's action in the body. numberanalytics.com

Furthermore, the high electronegativity of fluorine can alter the electronic properties of neighboring functional groups, influencing factors like acidity and basicity (pKa). sci-hub.se This modulation can improve a molecule's binding affinity to its target protein, a key determinant of its potency. researchgate.nettandfonline.com Fluorination can also increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and reach its site of action. researchgate.netnumberanalytics.com The strategic placement of fluorine can therefore be a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profile of a bioactive compound. tandfonline.comnumberanalytics.com

Impact of gem-Difluoro (CF2) Group on Physicochemical and Pharmacological Properties

The gem-difluoro (CF2) group has attracted considerable interest as a versatile building block in medicinal chemistry. researchgate.net This moiety can act as a bioisostere for other functional groups, such as an ether oxygen, a carbonyl group, or even a hydroxyl or thiol group, allowing for subtle modifications to a molecule's structure while potentially improving its properties. researchgate.netsemanticscholar.org

Overview of Difluoroacetic Anhydride (B1165640) (DFAA) as a Key Fluorinating Reagent

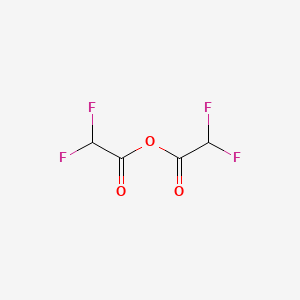

Difluoroacetic anhydride, with the chemical formula (CHF2CO)2O, is a highly reactive and versatile reagent in organic synthesis. apolloscientific.co.uk It serves as a key source for the introduction of the difluoromethyl (CF2H) group and related structures into organic molecules.

Historical Context of Fluorine Introduction in Organic Molecules

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. jst.go.jpnih.gov One of the earliest reported syntheses of an organofluorine compound was in 1862 by Alexander Borodin, who prepared benzoyl fluoride (B91410). jst.go.jp However, it was Henri Moissan's isolation of elemental fluorine in 1886 that truly opened the door to this area of chemistry. nih.govlew.ro Early attempts to react elemental fluorine with organic compounds were often met with violent and explosive results. nih.gov

The first major breakthrough in controlling fluorination reactions came with the development of halogen exchange methods, which are still widely used in industry today. nih.gov The 20th century saw the development of a wide range of fluorinating reagents, each with its own specific applications and limitations. numberanalytics.com The Manhattan Project during World War II spurred the large-scale production of fluorine for the synthesis of uranium hexafluoride, which was crucial for uranium enrichment. nih.govlew.ro This wartime effort significantly advanced the field of fluorine chemistry. jst.go.jpnih.gov

Advantages of DFAA over Pre-existing Fluorination Reagents

This compound offers several advantages over other fluorinating and fluoroalkylating agents. Compared to reagents like diethylaminosulfur trifluoride (DAST), which is known for its thermal instability and potential for explosive decomposition, DFAA is a more user-friendly and safer alternative for many applications. sigmaaldrich.comtcichemicals.com

DFAA is a versatile reagent that can be used to introduce the difluoromethyl group under various reaction conditions. researchgate.net It can serve as a precursor to the CF2H radical, enabling a range of difluoromethylation reactions of alkenes. researchgate.net Furthermore, DFAA is often more cost-effective and easier to handle than some specialized reagents designed for similar transformations. The ability to generate reactive species in situ from DFAA, such as bis(difluoroacetyl) peroxide, provides a convenient and efficient method for constructing C(sp3)-CF2H bonds under mild conditions. researchgate.net These attributes make DFAA a valuable tool for the synthesis of complex fluorinated molecules in medicinal and agricultural chemistry. researchgate.net

Interactive Data Tables

Table 1: Comparison of Physicochemical Properties of Fluorinated and Non-fluorinated Cycloalkanes

| Compound Type | Functional Group | pKa | LogP |

| Non-fluorinated | Carboxylic Acid | Varies | Varies |

| gem-Difluorinated | Carboxylic Acid | Decreased by 0.3-0.5 units | Decreased by 0.54-0.55 units |

| Non-fluorinated | Amine | Varies | Varies |

| gem-Difluorinated | Amine | Decreased by 0.3-0.5 units | Varies |

Data synthesized from research on functionalized cycloalkanes. researchgate.net

Table 2: Notable Fluorinating Reagents and Their Characteristics

| Reagent | Key Features | Primary Use | Safety Considerations |

| Diethylaminosulfur trifluoride (DAST) | Broad substrate scope | Deoxyfluorination | Thermally unstable, can detonate |

| 2-Pyridinesulfonyl Fluoride (PyFluor) | High thermal and chemical stability, minimal side products | Chemoselective deoxyfluorination | Tolerates air and moisture |

| Tetramethylammonium Fluoride (TMAF) | Provides "naked" fluoride anions, cost-effective | Nucleophilic fluorination | Relatively easy to handle, thermally stable |

| This compound (DFAA) | Versatile source of CF2H group, user-friendly | Difluoromethylation | Safer alternative to many traditional reagents |

Information compiled from various sources on fluorinating agents. sigmaaldrich.commdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,2-difluoroacetyl) 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXUFOCLMOXQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378861 | |

| Record name | Difluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-67-2 | |

| Record name | Difluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Difluoroacetic Anhydride

Established Laboratory and Industrial Preparations

The most prominently documented and industrially practiced method for synthesizing difluoroacetic anhydride (B1165640) is through the dehydration of its precursor, difluoroacetic acid. This transformation is typically achieved using a potent dehydrating agent, with phosphorus pentoxide being the most common choice.

Dehydration of Difluoroacetic Acid with Phosphorus Pentoxide and Dispersing Agents

2 CHF₂COOH + P₂O₅ → (CHF₂CO)₂O + 2 HPO₃

To enhance the efficiency and manageability of this reaction, particularly on a larger scale, the use of dispersing agents and specific solvent systems has been introduced. chemicalbook.com

The stoichiometry of the reactants is a critical parameter that has been optimized to maximize the yield of difluoroacetic anhydride while minimizing waste and side reactions. Research has indicated that a specific molar ratio of difluoroacetic acid, phosphorus pentoxide, a dispersing agent, and the solvent is preferable for an efficient reaction. chemicalbook.com The optimized molar ratio is reported to be in the range of 1.5-2 : 0.5 : 2-4 : 13-15 for difluoroacetic acid : phosphorus pentoxide : dispersing agent : solvent, respectively. chemicalbook.com This careful control of reactant ratios ensures the complete dehydration of the difluoroacetic acid while addressing practical issues such as the adhesion of phosphorus pentoxide. chemicalbook.com

In the industrial synthesis of this compound, the use of a dispersing agent is a key innovation to overcome practical challenges. chemicalbook.com Phosphorus pentoxide, while an effective dehydrating agent, can adhere together, reducing its surface area and hindering the reaction. chemicalbook.com Dispersing agents such as magnesium sulfate (B86663) or diatomaceous earth are added to the reaction mixture to prevent this agglomeration. chemicalbook.com Magnesium sulfate is particularly noted for its dual function; it not only disperses the phosphorus pentoxide but also acts as a water-absorbing agent, forming magnesium sulfate hydrate. This sequesters the water produced during the reaction, preventing it from reacting with the phosphorus pentoxide and thereby reducing the total amount of phosphorus pentoxide required. chemicalbook.com This, in turn, simplifies the post-reaction workup and reduces the generation of acidic waste. chemicalbook.com

The following table summarizes the reaction conditions for the synthesis of this compound using different solvents as described in a key patent. chemicalbook.com

| Solvent | Molar Ratio (Difluoroacetic Acid : P₂O₅ : MgSO₄ : Solvent) | Temperature |

| Dichloromethane | 1.5 : 0.5 : 2 : 13 | 40°C |

| Dichloroethane | 1.5 : 0.5 : 2 : 13 | 50°C |

| o-Dichlorobenzene | 1.5 : 0.5 : 2 : 13 | 50°C |

Alternative Synthetic Routes to this compound Precursors

The primary precursor for this compound is difluoroacetic acid. Several synthetic routes to obtain this key starting material have been developed. One common method involves a halogen exchange reaction, starting from dichloroacetic acid and using a fluorinating agent like potassium fluoride (B91410) in water at elevated temperatures. alfa-chemical.com Another approach is the hydrolysis of 2,4,6-tris(difluoromethyl)-s-triazine in the presence of a catalyst such as sodium hydroxide. alfa-chemical.com

A different synthetic strategy involves the gas-phase reaction of dichloroacetyl chloride with hydrofluoric acid, employing a chromium-based catalyst, to produce difluoroacetyl fluoride, which is then hydrolyzed to yield difluoroacetic acid. alfa-chemical.com Furthermore, a method for preparing high-purity difluoroacetic acid involves the transesterification of a difluoroacetic acid ester, such as ethyl difluoroacetate (B1230586), with an aliphatic carboxylic acid like formic acid or trifluoroacetic acid. google.com In this process, the more volatile ester of the aliphatic carboxylic acid is removed by distillation, driving the reaction to completion and leaving behind the desired difluoroacetic acid. google.com

Emerging Green Chemistry Approaches to DFAA Synthesis

While the established method for this compound synthesis using phosphorus pentoxide is effective, there is a continuous drive towards more environmentally friendly or "green" chemical processes. The aforementioned patented method, which incorporates a dispersing agent, can be considered a step in this direction. chemicalbook.com By using a dispersing agent like magnesium sulfate, the amount of phosphorus pentoxide needed is reduced, which consequently decreases the volume of acidic waste generated during the workup. chemicalbook.com This leads to a more straightforward post-reaction treatment, less environmental pollution, and lower costs, aligning with some principles of green chemistry. chemicalbook.com

However, at present, there is a lack of widely published, distinctly novel "emerging" green chemistry methodologies for the synthesis of this compound that completely replace the phosphorus pentoxide route. The current focus appears to be on optimizing the existing, established methods to improve their environmental footprint. The development of new catalytic systems or the use of alternative, less hazardous dehydrating agents could be areas for future research in the green synthesis of this compound.

Reaction Mechanisms and Pathways Involving Difluoroacetic Anhydride

Mechanistic Investigations of Difluoroacylation Reactions

Difluoroacylation is the process of introducing a difluoroacetyl group (F₂HC-C(O)-) into a molecule. With difluoroacetic anhydride (B1165640), this transformation is typically achieved through nucleophilic acyl substitution.

The fundamental mechanism of nucleophilic acylation with difluoroacetic anhydride follows a well-established addition-elimination pathway. A nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a difluoroacetate (B1230586) anion as the leaving group. Subsequent proton transfer steps, if applicable, yield the final acylated product and difluoroacetic acid as a byproduct. vanderbilt.eduyoutube.commasterorganicchemistry.com

This compound readily reacts with primary and secondary amines to form N-difluoroacetylated amides. The mechanism begins with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking a carbonyl carbon of the anhydride. libretexts.orglibretexts.orgchemistry.coach This initial attack forms a tetrahedral intermediate. The intermediate then eliminates a difluoroacetate ion. A second equivalent of the amine or another base present in the reaction mixture deprotonates the resulting ammonium ion to yield the neutral amide product. vanderbilt.edulibretexts.org

The general mechanism is as follows:

Nucleophilic Attack: The amine's nitrogen atom attacks a carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral alkoxide intermediate.

Leaving Group Elimination: The carbonyl bond reforms, and a difluoroacetate anion is expelled.

Deprotonation: A base (typically a second molecule of the amine) removes a proton from the nitrogen, yielding the final amide and an ammonium salt. libretexts.org

Interactive Data Table: Reaction of Anhydrides with Amines

| Reactant 1 | Reactant 2 | Key Mechanistic Step | Product Class |

|---|---|---|---|

| This compound | Primary/Secondary Amine | Nucleophilic attack by amine nitrogen | N-substituted Amide |

| This compound | Ammonia | Nucleophilic attack by ammonia | Primary Amide |

Alcohols and phenols undergo acylation with this compound to produce the corresponding difluoroacetate esters. The reaction mechanism is analogous to that with amines. youtube.comchemguide.co.uk The oxygen atom of the hydroxyl group acts as the nucleophile, attacking a carbonyl carbon. mdpi.comyoutube.com This is followed by the formation of a tetrahedral intermediate and the subsequent elimination of the difluoroacetate leaving group. youtube.com A base, such as pyridine (B92270), is often used to catalyze the reaction and neutralize the difluoroacetic acid byproduct. core.ac.uk

Phenols are generally less reactive than aliphatic alcohols but still react under these conditions. nih.govmlsu.ac.inyoutube.com Thiophenols, the sulfur analogs of phenols, are also known to react with anhydrides. The sulfur atom of the thiol group is a potent nucleophile and attacks the anhydride in a similar fashion to form a thioester. mdpi.comchemistrysteps.comyoutube.com The reaction between thiols and anhydrides can, in some cases, be reversible. nih.gov

Interactive Data Table: Acylation of Alcohols, Phenols, and Thiols

| Nucleophile | Acylating Agent | Product Class | Byproduct |

|---|---|---|---|

| Alcohol (R-OH) | This compound | Ester (R-O-C(O)CF₂H) | Difluoroacetic Acid |

| Phenol (Ar-OH) | This compound | Phenyl Ester (Ar-O-C(O)CF₂H) | Difluoroacetic Acid |

| Thiophenol (Ar-SH) | This compound | Thioester (Ar-S-C(O)CF₂H) | Difluoroacetic Acid |

Similar to its perfluorinated analog, trifluoroacetic anhydride (TFAA), this compound can function as a powerful dehydrating agent. commonorganicchemistry.com Its high reactivity toward water, a nucleophile, drives this process. DFAA reacts with water to form two equivalents of difluoroacetic acid, effectively removing water from a reaction medium. This property is exploited in reactions that are sensitive to moisture or that produce water as a byproduct, such as the conversion of primary amides to nitriles. commonorganicchemistry.com In this context, the amide's oxygen atom is acylated by DFAA, forming a reactive intermediate that then eliminates difluoroacetic acid and a proton to yield the nitrile.

Nucleophilic Acylation Processes

Radical Difluoromethylation via Photoredox Catalysis

A significant modern application of this compound is its use as a precursor for the difluoromethyl radical (•CF₂H) in reactions mediated by visible-light photoredox catalysis. sciengine.comresearchgate.net This methodology allows for the direct installation of the valuable CF₂H group into a variety of organic molecules under mild conditions. sciengine.com

The generation of the difluoromethyl radical from DFAA is not a direct process but involves the formation of a more easily reducible intermediate. The mechanism typically requires a photocatalyst, such as [Ru(bpy)₃]²⁺ or an iridium complex, and an additive, commonly a pyridine N-oxide derivative. sciengine.comnih.gov

The proposed mechanistic pathway is as follows:

Activation of DFAA: this compound reacts with pyridine N-oxide to form a difluoroacetyl pyridinium intermediate. This adduct is significantly more susceptible to reduction than DFAA itself.

Photocatalyst Excitation: Visible light excites the photocatalyst (PC) to its highly energetic excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*), which is a potent reductant, transfers a single electron to the difluoroacetyl pyridinium intermediate.

Radical Formation and Fragmentation: This reduction event leads to the formation of a radical anion, which is unstable. It rapidly fragments, releasing the difluoromethyl radical (•CF₂H), carbon dioxide (CO₂), and pyridine. sciengine.comnih.gov

The generated •CF₂H radical can then engage in various synthetic transformations, such as addition to alkenes or heteroaromatics, to form new carbon-carbon bonds. sciengine.com

Interactive Data Table: Conditions for Radical Difluoromethylation

| Component | Role | Example | Source |

|---|---|---|---|

| This compound (DFAA) | •CF₂H Radical Precursor | (F₂HCCO)₂O | sciengine.com |

| Photocatalyst | Light Absorber / SET Agent | Ru(bpy)₃Cl₂·6H₂O | sciengine.com |

| Additive | Forms Reducible Adduct | Pyridine N-oxide | sciengine.com |

| Light Source | Catalyst Excitation | Blue LEDs | sciengine.com |

Electron-Transfer Photocatalysis in C-Cl Bond Cleavage

The photoredox activation of chlorothis compound (CDFAA) provides a mild and efficient pathway for the generation of gem-difluoroalkyl radicals through a single-electron transfer (SET) process. researchgate.net Detailed mechanistic studies have revealed that electron-transfer photocatalysis initiates the mesolytic cleavage of the C−Cl bond in CDFAA. nih.govchemrxiv.org This process results in the formation of a gem-difluoro carboxy radical. chemrxiv.org This radical species is a key bifunctional intermediate that can then engage in a variety of subsequent reactions. chemrxiv.org

The process is typically initiated by a photocatalyst, such as fac-Ir(ppy)3, which, upon excitation with visible light (e.g., blue light), can reduce the anhydride. researchgate.netnih.gov This SET from the excited photocatalyst to the anhydride leads to an irreversible and selective reductive fragmentation of the C-Cl bond. researchgate.netresearchgate.net The resulting gem-difluoroalkyl radical is a versatile intermediate for further chemical transformations. nih.gov

Reactivity of Fluorinated Diacyl Peroxides (e.g., Bis(difluoroacetyl) Peroxide)

Fluorinated diacyl peroxides, such as bis(difluoroacetyl) peroxide (BDFAP), are highly reactive intermediates that can be generated in situ from this compound. nih.govresearchgate.net These peroxides serve as effective sources of fluoroalkyl radicals for the difunctionalization of alkenes. nih.govresearchgate.net The in situ generation of BDFAP is typically achieved by reacting this compound with an oxidizing agent like hydrogen peroxide. researchgate.net

Once formed, BDFAP can undergo decomposition to generate difluoroacetyl radicals, which can then participate in various addition reactions. researchgate.net The reactivity of these fluorinated diacyl peroxides has been harnessed in both copper-catalyzed and metal-free reaction systems. nih.govresearchgate.net These reactions often proceed via a radical mechanism, enabling the introduction of the difluoromethyl group across double bonds. nih.govresearchgate.net The unique reactivity of these peroxides allows for the development of novel fluoroalkylation methods. nih.gov Diacyl peroxides, in general, are versatile reagents that can act as electrophiles, oxidants, and radical sources. rsc.org

Reaction with Alkenes, Dienes, and Heteroaromatics

This compound and its derivatives are effective reagents for the difluoromethylation of a range of unsaturated organic molecules, including alkenes, dienes, and heteroaromatics. sciengine.com The reaction with alkenes, when initiated by photoredox catalysis of chlorothis compound, proceeds via the addition of the initially formed gem-difluoroalkyl radical to the double bond. nih.gov This addition generates a benzylic alkyl radical intermediate, which can then undergo further transformations depending on the reaction conditions. nih.gov

In the context of dienes, the Diels-Alder reaction is a fundamental transformation for the formation of six-membered rings from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While specific examples detailing this compound as a dienophile are not prevalent, activated anhydrides like maleic anhydride are classic dienophiles in these [4+2] cycloaddition reactions. organicreactions.orglibretexts.org The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org

For heteroaromatics, direct C-H difluoromethylation can be achieved using difluoroacetic acid, a related precursor, under silver-catalyzed oxidative conditions to generate difluoromethyl radicals. researchgate.net This method allows for the direct functionalization of electron-deficient positions in nitrogen-containing heterocycles. researchgate.net Photocatalytic methods have also been developed for the direct C-H difluoromethylation of heterocycles using other difluoromethyl sources. nih.gov

Solvent-Controlled Switchable Synthesis

A notable feature of reactions involving the gem-difluoroalkyl radical generated from chlorothis compound is the ability to control the reaction outcome by the choice of solvent. nih.govchemrxiv.orgresearchgate.net This solvent-controlled switchable synthesis allows for divergent reaction pathways, leading to different product classes from the same set of starting materials. nih.govchemrxiv.orgresearchgate.net

Specifically, in the reaction of the gem-difluoroalkyl radical with alkenes, the polarity of the solvent can dictate the final product. nih.gov For instance, in a solvent like acetonitrile, the reaction can be directed to form gem-difluorinated γ-lactams. nih.gov Conversely, switching to a different solvent system can favor the formation of gem-difluorinated γ-lactones or promote oxy-perfluoroalkylation reactions. nih.govchemrxiv.orgnih.gov This divergence is attributed to the solvent's role in mediating the post-derivatization of the intermediate species formed after the initial radical addition to the alkene. researchgate.net This strategy provides a versatile and operationally simple method for accessing a variety of gem-difluoro compounds. nih.govchemrxiv.org

| Solvent | Predominant Product Class |

| Acetonitrile | gem-difluoro-γ-lactam |

| Other polar coordinating solvents | gem-difluoro-γ-lactone |

Ligand Effects in Catalytic Difluoromethylation

In transition metal-catalyzed difluoromethylation reactions, the choice of ligand can play a crucial role in the reaction's efficiency and outcome. For instance, in copper-mediated 1,2-bis-perfluoroalkylation of alkenes using perfluorocarboxylic anhydrides, the presence of a bipyridyl ligand is key to the formation of a stable perfluoroalkylcopper intermediate. researchgate.net This intermediate is central to the subsequent reaction steps that lead to the desired product. researchgate.net

Mechanistic Role of N-Hydroxyphthalimide in Hydrodifluoromethylation

N-Hydroxyphthalimide (NHPI) plays a dual role in the visible-light-induced hydrodifluoromethylation of unactivated alkenes using this compound. alfa-chemistry.com NHPI acts as both an activator for the anhydride and a hydrogen atom donor in the radical chain mechanism. alfa-chemistry.com

The reaction is initiated by a photocatalyst under visible light irradiation, which facilitates the generation of a difluoromethyl radical from this compound. alfa-chemistry.com NHPI is believed to activate the anhydride through the formation of an acyloxy radical. alfa-chemistry.com This reactive species then adds regioselectively to the alkene. In the final step of the radical chain, NHPI serves as a hydrogen atom donor to yield the hydrodifluoromethylated product. alfa-chemistry.com NHPI esters are known to be effective radical precursors that can be activated under thermal, photochemical, or electrochemical conditions. nih.gov

Difluorocarbene Generation and Reactivity

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile one-carbon synthon for the synthesis of a wide array of organofluorine compounds. rsc.orgcas.cn Its generation can be achieved from various precursors, and its subsequent reactions include difluoromethylation and cycloadditions. rsc.orgcas.cn

One common method for generating difluorocarbene involves the thermal decarboxylation of sodium chlorodifluoroacetate. acs.org This process is often carried out at elevated temperatures and in the presence of a base. acs.org The generated difluorocarbene is electrophilic and can be trapped by various nucleophiles, including thiols, amines, and selenols, to afford the corresponding difluoromethylated products. acs.org

Difluorocarbene can also be generated from other precursors like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in the presence of a catalytic amount of a fluoride (B91410) source. tsukuba.ac.jp The reactivity of the generated difluorocarbene can be influenced by the presence of transition metals, which can form metal-difluorocarbene complexes and modulate its reactivity. chemrxiv.org

The primary reactions of difluorocarbene include:

Difluoromethylenation: This involves the reaction with various functional groups to introduce a CF₂ unit. For example, reaction with ketones can yield enol difluoromethyl ethers. tsukuba.ac.jp

[2+1] Cycloaddition: Difluorocarbene readily reacts with alkenes and alkynes in a [2+1] cycloaddition to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cn The reaction with alkenes is typically stereospecific. scispace.com

The generation of difluorocarbene under non-basic conditions is often preferred for [2+1] cycloaddition reactions to avoid side reactions between the carbene and the base. cas.cn

Palladium-Catalyzed Difluorocarbene Transfer

While this compound is not typically a direct precursor for palladium-bound difluorocarbene (Pd=CF₂), it serves as a potent electrophile in palladium-catalyzed reactions for the introduction of difluoromethyl groups through a decarbonylative pathway. Research has demonstrated that this compound can react with a Pd(0) complex in a crucial first step.

The established mechanism involves the oxidative addition of this compound to a low-valent palladium(0) center. This step is rapid, affording a palladium(II)-difluoroacyl intermediate. Subsequent decarbonylation, which involves the loss of a carbon monoxide (CO) molecule, generates a difluoromethyl-palladium(II) complex. This species can then participate in further cross-coupling reactions, ultimately transferring the difluoromethyl (CHF₂) group to an organic substrate.

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II)-acyl complex. nih.gov

Carbonyl De-insertion: The Pd(II)-acyl complex eliminates a molecule of carbon monoxide to yield a Pd(II)-difluoromethyl intermediate. nih.gov

Transmetalation: An aryl nucleophile (such as an organoboron compound) transfers its organic group to the palladium center.

Reductive Elimination: The final step involves the formation of the C-CHF₂ bond, releasing the difluoromethylated product and regenerating the Pd(0) catalyst. nih.gov

This decarbonylative approach is distinct from pathways involving other precursors that generate a palladium difluorocarbene species directly.

Pummerer Rearrangements

The Pummerer rearrangement is a classic organic reaction that converts an alkyl sulfoxide into an α-acyloxy-thioether using an activating agent, typically an acid anhydride. nih.gov Highly reactive anhydrides, such as trifluoroacetic anhydride (TFAA), are frequently employed as activators for this transformation. nih.govcas.cn While the use of this compound is not explicitly detailed in extensive literature, its structural similarity to TFAA suggests it could function analogously.

The general mechanism for the Pummerer rearrangement proceeds through several key steps: nih.gov

Acylation of the Sulfoxide: The reaction begins with the acylation of the sulfoxide oxygen by the anhydride (e.g., trifluoroacetic anhydride). This forms a sulfonium ion intermediate.

Formation of a Thionium (B1214772) Ion: A base, typically the acetate (B1210297) or trifluoroacetate anion generated in the first step, abstracts a proton from the α-carbon. This induces an elimination reaction, leading to the formation of an electrophilic cationic-thial (thionium ion) intermediate. nih.govcas.cn

Nucleophilic Attack: The thionium ion is then attacked by a nucleophile. In a standard Pummerer rearrangement, the trifluoroacetate anion acts as the nucleophile, attacking the thial to give the final α-acyloxy-thioether product. nih.gov

The highly electrophilic thionium intermediate can also be trapped by various other intermolecular and intramolecular nucleophiles, making the Pummerer rearrangement a versatile tool in organic synthesis. nih.gov

Condensations and Cyclization Reactions

This compound is an effective reagent in condensation and cyclization reactions for the synthesis of heterocyclic compounds. nih.gov A key application is its use in the preparation of fluorinated 1,2,4-triazol-5(4H)-ones, which are valuable scaffolds in medicinal and agricultural chemistry. nih.gov

An efficient method for synthesizing 4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones involves the direct cyclization of hydrazinecarboxamides with this compound. nih.gov This reaction is notable for its simplicity and for proceeding under metal-free, additive-free, and base-free conditions, providing the desired products in moderate to good yields. nih.gov The reaction tolerates a variety of functional groups on the aryl ring of the hydrazinecarboxamide.

The mechanism for the cyclization of hydrazinecarboxamides with this compound is proposed to occur via a tandem reaction sequence. nih.gov This pathway involves three distinct steps:

Difluoroacetylation: The reaction initiates with the difluoroacetylation of the terminal nitrogen atom of the hydrazinecarboxamide by this compound.

Intramolecular Nucleophilic Addition: The resulting intermediate undergoes an intramolecular nucleophilic attack where the second nitrogen atom of the hydrazine moiety adds to the carbonyl carbon of the newly introduced difluoroacetyl group.

Water Elimination: The final step is the elimination of a molecule of water (dehydration) from the cyclized intermediate to form the stable aromatic 1,2,4-triazol-5(4H)-one ring. nih.gov

This tandem process provides a straightforward and efficient route to structurally diverse difluoromethylated triazolones.

Table 1: Synthesis of 4-Aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via Cyclization with this compound

This table presents the yields of various substituted triazolone products from the reaction of corresponding hydrazinecarboxamides with this compound.

| Entry | Substituent on Aryl Ring | Product | Yield (%) |

| 1 | 4-CH₃ | 4-(p-tolyl)-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one | 81 |

| 2 | 4-F | 4-(4-fluorophenyl)-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one | 75 |

| 3 | 4-Cl | 4-(4-chlorophenyl)-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one | 78 |

| 4 | 4-Br | 4-(4-bromophenyl)-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one | 72 |

| 5 | 2-CH₃ | 4-(o-tolyl)-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one | 65 |

| 6 | 2-Cl | 4-(2-chlorophenyl)-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one | 68 |

Applications of Difluoroacetic Anhydride in Complex Molecule Synthesis

Total Synthesis Strategies Utilizing DFAA

The reactivity of DFAA makes it a key component in synthetic strategies aimed at constructing complex molecular architectures. It is particularly noted for its role in acylation and radical functionalization reactions.

DFAA is an effective reagent for the difluoroacetylation of nucleophiles such as amines and hydrazides. This reaction is a straightforward and efficient method for incorporating the difluoroacetyl group into complex molecules. A notable application is in the synthesis of analogs of bioactive natural products. For instance, in the development of potent and selective inhibitors of histone deacetylase 6 (HDAC6), a target for various diseases, DFAA was employed in the synthesis of Nexturastat A analogs. nih.gov

In this synthetic route, a key intermediate hydrazide is acylated with Difluoroacetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) (Et₃N) to form a difluoromethylacylhydrazide. nih.gov This intermediate is then cyclized to generate the desired 1,3,4-oxadiazole (B1194373) ring, which serves as a crucial zinc-binding group (ZBG) for HDAC inhibition. nih.gov The difluoroacetylation step proceeds under relatively mild conditions, demonstrating the utility of DFAA in modifying complex precursors without degrading other functional groups. nih.gov

| Starting Material | Reagent | Intermediate Product | Final Product Class | Significance |

|---|---|---|---|---|

| Acylhydrazide Precursor | Difluoroacetic anhydride (DFAA), Et₃N | Difluoromethylacylhydrazide | Difluoromethyl-1,3,4-oxadiazoles (DFMO) | DFMO group acts as a potent zinc-binding group for HDAC6 inhibition. |

| Methyl Ester Intermediate (for peptoid derivative) | 1. Hydrazinolysis 2. This compound (DFAA) | Difluoromethylacylhydrazide | Peptoid-based HDAC6 Inhibitor | Demonstrates the utility of DFAA in a multi-step sequence for modifying complex peptoid scaffolds. |

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for modifying complex molecules like drug candidates to fine-tune their biological properties without resorting to de novo synthesis. springernature.comnih.gov DFAA has emerged as a key reagent in this area, not for acylation, but as a source of the difluoromethyl (CF₂H) radical. sciengine.com

Recent research has demonstrated a visible-light photoredox-catalyzed method for the radical difluoromethylation of a wide range of substrates using DFAA as the CF₂H source. sciengine.com This protocol is notable for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it ideal for LSF. The reaction can be applied to complex heteroaromatics, which are common motifs in pharmaceuticals, as well as various alkenes and dienes. sciengine.com The process is scalable and can even be conducted using sunlight, highlighting its practical utility. sciengine.com

| Substrate Class | Catalyst System | CF₂H Source | Product Type | Key Features |

|---|---|---|---|---|

| Heteroaromatics (e.g., caffeine, quinoline) | Ru(bpy)₃Cl₂·6H₂O | This compound | Difluoromethylated Heteroaromatics | High tolerance for complex functional groups. |

| Dienes | Ru(bpy)₃Cl₂·6H₂O | This compound | Difluoromethylated Alkenes | Efficient 1,4- and 1,2-addition. |

| N-arylacrylamides | Ru(bpy)₃Cl₂·6H₂O | This compound | Difluoromethylated Oxindoles | Radical cyclization application. |

| Bioactive Molecules | Ru(bpy)₃Cl₂·6H₂O | This compound | Difluoromethylated Drug Analogs | Demonstrates applicability in medicinal chemistry. |

Synthetic Transformations Facilitated by DFAA

While primarily known as an acylating agent and radical precursor, the reactivity of DFAA can be considered in the context of other fundamental synthetic transformations.

Based on available scientific literature, the use of this compound to directly mediate or participate in molecular rearrangement reactions is not a well-documented or common application. Rearrangement reactions typically involve the migration of an atom or group within a molecule, often catalyzed by acids, bases, or metals, and are not standard transformations associated with acetic anhydrides. wiley-vch.demasterorganicchemistry.com

The application of this compound for the deprotection of functional groups is not a documented strategy in organic synthesis. Anhydrides are classic acylating agents and are therefore used to protect functional groups, particularly alcohols and amines, by converting them into esters and amides, respectively. cem.com The removal of such protecting groups (deprotection) requires different chemical methods, typically hydrolysis under acidic or basic conditions, or reduction. nih.gov

This compound is not a conventional oxidizing or reducing agent. In oxidation-reduction (redox) reactions, the oxidation states of atoms are changed through the transfer of electrons. libretexts.org Standard oxidizing agents deliver oxygen atoms or remove electrons, while reducing agents typically deliver hydride (H⁻) or electrons. libretexts.org

However, DFAA can be a key participant in photoredox-catalyzed reactions. sciengine.com In this context, the anhydride undergoes a single-electron transfer (SET) process upon interaction with an excited photocatalyst. This leads to its fragmentation and the generation of a difluoromethyl radical (•CF₂H). sciengine.com While this is fundamentally a redox process involving the anhydride itself, the synthetic purpose is not the oxidation or reduction of the substrate. Instead, the goal is the covalent functionalization of the substrate with the generated radical. Therefore, classifying DFAA as a general reagent for oxidation or reduction would be inaccurate. Its role is as a precursor in radical functionalization reactions that are initiated by a photoredox cycle. sciengine.com

Hydroarylations

While direct, intermolecular hydroarylation using this compound as a primary reactant is not extensively documented, its derivatives are pivotal in preparing substrates for advanced intramolecular C-H arylation reactions. A notable application involves the synthesis of 3,3-difluoro-2-oxindoles, which are significant structural motifs in medicinal chemistry.

In this multi-step process, an arylamine is first acylated using a related anhydride, chlorothis compound, to form a chlorodifluoroacetanilide precursor. This precursor is then subjected to a palladium-catalyzed intramolecular C-H difluoroalkylation. This reaction effectively creates a new carbon-carbon bond between the aromatic ring and the α-carbon of the amide, yielding the difluorooxindole structure. The use of bulky biarylphosphine ligands, such as BrettPhos, has been shown to be crucial for achieving high efficiency in this transformation. Mechanistic studies suggest that the rate-determining step of this catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-chlorine bond of the chlorodifluoroacetanilide. nih.gov This strategic use of a this compound derivative showcases its role in setting the stage for complex, metal-catalyzed C-H functionalization, a powerful tool for constructing intricate molecular frameworks. nih.gov

Table 1: Palladium-Catalyzed C–H Difluoroalkylation of Heteroarenes This table illustrates the scope of the intramolecular C-H arylation using substrates derived from chlorothis compound.

| Entry | Heteroaryl Group | Ligand | Yield (%) | Regioisomeric Ratio |

| 1 | Pyridine (B92270) | BrettPhos | 85 | >20:1 |

| 2 | Indole | BrettPhos | 78 | >20:1 |

| 3 | Thiophene | BrettPhos | 92 | N/A |

| 4 | Furan | BrettPhos | 81 | >20:1 |

Data adapted from a study on the synthesis of 3,3-difluoro-2-oxindoles. nih.gov Yields are for isolated products.

Trifluoromethylations

Although some general chemical literature mentions trifluoromethylations as a potential application of this compound, detailed research overwhelmingly points to its role as a precursor for the difluoromethyl radical (•CF₂H) , not the trifluoromethyl radical (•CF₃). apolloscientific.co.uksciengine.com This distinction is critical, as the compound is a source for introducing the valuable difluoromethyl group into organic molecules. The process is correctly termed difluoromethylation.

This compound has emerged as a cost-effective, stable, and easy-to-handle reagent for radical difluoromethylation reactions. sciengine.com Modern synthetic methods utilize visible-light photoredox catalysis to generate the •CF₂H radical from the anhydride under mild conditions. sciengine.comalfa-chemistry.com

Key methodologies include:

Visible-Light-Induced Hydrodifluoromethylation: In this approach, a photocatalyst, activated by visible light (e.g., blue LEDs), facilitates the generation of a difluoromethyl radical from this compound. This radical then adds to unactivated alkenes. The process often involves the synergistic action of an activator like N-hydroxyphthalimide (NHPI), which can also serve as a hydrogen atom donor to complete the radical chain mechanism. alfa-chemistry.com

Catalyst-Free Photochemical Difluoromethylation: Certain substrates, such as quinoxalin-2(1H)-ones, can undergo selective difluoromethylation without an external photocatalyst. Here, visible-light irradiation in the presence of this compound and an additive like pyridine N-oxide is sufficient to generate the reactive difluoromethyl radicals. alfa-chemistry.com

Copper-Catalyzed Difluoromethylation: Under thermal conditions, this compound can be used in copper-catalyzed systems. The reaction proceeds through the in situ generation of bis(difluoroacetyl) peroxide, which acts as the key radical initiator for reactions like amino-, allylic-, and oxy-difluoromethylation of alkenes. alfa-chemistry.com

These methods demonstrate broad substrate scope and functional group tolerance, enabling the synthesis of a wide range of difluoromethylated compounds, including derivatives of biologically active molecules. sciengine.comalfa-chemistry.com

Table 2: Comparison of Difluoromethylation Methods Using this compound

| Method | Activation | Catalyst | Key Features | Substrate Scope |

| Hydrodifluoromethylation | Visible Light | Photocatalyst (e.g., Ru or Ir complex) | Synergistic activation with NHPI; Mild conditions. alfa-chemistry.com | Unactivated Alkenes. alfa-chemistry.com |

| Photochemical Difluoromethylation | Visible Light | None (catalyst-free) | Requires specific substrates and additives (e.g., pyridine N-oxide). alfa-chemistry.com | Quinoxalin-2(1H)-ones. alfa-chemistry.com |

| Thermal Difluoromethylation | Heat | Copper Catalyst | In situ generation of peroxide initiator. alfa-chemistry.com | Alkenes (for amino-, allylic-, oxy-difluoromethylation). alfa-chemistry.com |

Development of Fluorinated Polymers and Advanced Materials

This compound is utilized in the synthesis of specialized fluorinated polymers and advanced materials prized for their enhanced thermal and chemical stability. chemimpex.com Fluoropolymers, a class of materials characterized by their carbon-fluorine bonds, exhibit remarkable properties including high resistance to solvents, acids, and bases, making them indispensable in high-performance applications. tcichemicals.comnih.gov

While specific polymer structures synthesized directly from this compound are not widely detailed in public literature, the compound is recognized as a key reagent for introducing difluoroacetyl groups, which can modify material properties. chemimpex.com The incorporation of fluorine into polymer backbones is a well-established strategy to enhance durability, chemical inertness, and thermal resistance. nih.gov

A specific application of this compound in the field of advanced materials is its potential use as a solvent in lithium battery electrolytes. google.com The electrolyte is a critical component of a battery, and its chemical composition dictates performance, safety, and lifespan. The use of fluorinated compounds like this compound can improve the electrochemical stability window and safety of the electrolyte, contributing to the development of more robust and efficient energy storage devices.

Computational and Theoretical Studies on Difluoroacetic Anhydride

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions. nih.gov By solving approximations of the Schrödinger equation, these methods can determine the energies and structures of reactants, products, intermediates, and transition states. nih.gov This provides a quantitative picture of a reaction's feasibility and kinetics. For difluoroacetic anhydride (B1165640), such calculations can predict how it interacts with various nucleophiles, detailing the bond-forming and bond-breaking processes at an electronic level. Methods like Density Functional Theory (DFT) are frequently employed to model reaction mechanisms, offering a balance between computational cost and accuracy. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. whiterose.ac.uknih.gov It has been successfully applied to study the reactivity of cyclic acid anhydrides toward various nucleophiles. nih.gov In the context of difluoroacetic anhydride, DFT calculations can illuminate its reactivity and the selectivity of its reactions.

DFT studies typically involve calculating various molecular descriptors that correlate with reactivity. nih.gov These descriptors help in identifying the most probable sites for nucleophilic or electrophilic attack. For an anhydride like this compound, the primary sites for nucleophilic attack are the electrophilic carbonyl carbons. The presence of two highly electronegative fluorine atoms on the α-carbon is expected to significantly enhance the electrophilicity of these carbonyl centers.

DFT calculations can be used to:

Map Electron Density: To visualize regions of high and low electron density, identifying the electrophilic carbonyl carbons and nucleophilic oxygen atoms.

Calculate Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict reactivity. A low-lying LUMO, concentrated on the carbonyl carbons, would indicate a high susceptibility to nucleophilic attack.

Model Reaction Pathways: DFT can be used to model the entire course of a reaction, for example, the acylation of an alcohol or amine by this compound, allowing for the determination of reaction energies and activation barriers. nih.gov

Studies on similar molecules, such as 4,5-dichlorophthalic anhydride, have demonstrated the power of DFT in correlating theoretical calculations with experimental outcomes, confirming chemical structures and explaining observed reactivity patterns. nih.gov Such studies provide a framework for understanding how this compound would behave in similar chemical transformations.

Table 1: Key Reactivity Descriptors Calculated by DFT (Note: This table is illustrative of descriptors that would be calculated for this compound in a typical DFT study, based on general principles of conceptual DFT.)

| Descriptor | Symbol | Significance for Reactivity |

| Ionization Potential | IP | Energy required to remove an electron; relates to electron-donating ability. |

| Electron Affinity | EA | Energy released upon gaining an electron; relates to electron-accepting ability. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index | ω | A measure of the global electrophilic nature of a molecule. |

| Nucleophilicity Index | N | A measure of the global nucleophilic nature of a molecule. |

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its reactivity. Anhydrides are not strictly planar molecules; the acyl groups can twist relative to each other around the central C-O-C bridge. Computational methods, often in conjunction with experimental techniques like microwave spectroscopy, are used to determine the stable conformations of anhydrides and the energy barriers between them. researchgate.net

A computational and microwave spectroscopy study on a related compound, acetic this compound, revealed detailed structural parameters. researchgate.net Such studies indicate that the molecule adopts a non-planar conformation in the gas phase. The formyl and acetyl groups in formic acetic anhydride, for instance, are twisted out of the C-O-C plane by significant angles. researchgate.net

For this compound, computational conformational analysis would likely involve:

Potential Energy Surface Scan: Systematically rotating the two difluoroacetyl groups around the C-O bonds to identify energy minima (stable conformers) and energy maxima (transition states for rotation).

Geometry Optimization: Starting from various initial geometries, the calculations find the lowest energy structures, providing precise bond lengths, bond angles, and dihedral angles for each stable conformer.

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima and provide information about their vibrational frequencies.

Understanding the conformational preferences is important because the accessibility of the electrophilic carbonyl centers to an incoming nucleophile can depend on the molecule's shape.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. libretexts.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key factor determining the reaction rate. libretexts.orgsolubilityofthings.com A higher energy barrier corresponds to a slower reaction.

Quantum chemical calculations are uniquely suited to locate and characterize these short-lived transition states, which cannot be observed directly by most experimental methods. solubilityofthings.com For a reaction involving this compound, such as the acylation of an alcohol, computational chemists can model the entire reaction coordinate.

The investigation involves:

Locating the Transition State (TS): Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products.

Characterizing the TS: A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the simultaneous breaking of the C-O anhydride bond and formation of a new bond to the nucleophile). unl.edu

Calculating the Activation Energy (ΔG‡): The energy difference between the transition state and the reactants is calculated to predict the kinetic feasibility of the reaction. libretexts.org

By comparing the energy barriers for different possible reaction pathways, these studies can predict which pathway is more likely to occur, thus explaining the selectivity of the reaction.

While quantum mechanics calculations are excellent for studying the details of a single reaction event, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, considering the influence of their environment, such as solvent molecules. mdpi.com MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. analis.com.my

For this compound, MD simulations could be applicable in several ways:

Solvation Effects: To study how solvent molecules arrange themselves around the anhydride and how this solvent shell influences its conformational flexibility and reactivity.

Complex Formation: To simulate the interaction and binding of this compound with a substrate in a complex system, such as an enzyme active site or within a larger molecular assembly. mdpi.com

System Dynamics: To understand the dynamic behavior of the molecule, providing insights into how it moves and interacts with its surroundings on a picosecond to nanosecond timescale. mdpi.com

MD simulations are particularly powerful for systems that are too large for quantum mechanical treatment and where the dynamic behavior over time is of interest. mdpi.commdpi.com

Structure-Reactivity Relationships in Fluorinated Systems

Structure-reactivity relationships aim to explain how a molecule's chemical structure dictates its reactivity. youtube.com In fluorinated systems, the unique properties of the fluorine atom play a dominant role in determining these relationships. Fluorine is the most electronegative element, and its incorporation into an organic molecule can dramatically alter electronic properties, bond strengths, and stability. researchgate.netnih.gov

The primary influence of the fluorine atoms in this compound is a powerful inductive electron-withdrawing effect. This effect has a profound impact on the molecule's electrophilicity and its potency as an acylating agent.

Increased Electrophilicity: The two fluorine atoms on the carbon adjacent to the carbonyl group pull electron density away from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (more electrophilic) compared to the carbonyl carbon in a non-fluorinated anhydride like acetic anhydride. longdom.org This heightened electrophilicity makes it a much more reactive target for nucleophiles.

Enhanced Acylating Power: Acylation reactions involve the transfer of an acyl group (R-C=O) from the acylating agent to a nucleophile. The reactivity of an anhydride in these reactions is directly related to the electrophilicity of the carbonyl carbons and the stability of the leaving group (the carboxylate anion).

The increased electrophilicity of the carbonyl carbon in this compound leads to a faster rate of nucleophilic attack.

The difluoroacetate (B1230586) anion (CHF₂COO⁻) that is formed as a leaving group is stabilized by the electron-withdrawing fluorine atoms. This stabilization makes it a better leaving group than, for example, the acetate (B1210297) anion, further enhancing the reaction rate.

This combination of effects makes this compound a highly reactive and powerful acylating agent, capable of reacting with even weak nucleophiles under mild conditions. Computational studies can quantify these inductive effects by calculating partial atomic charges and mapping the electrostatic potential, visually demonstrating the intense electrophilic character of the carbonyl carbons.

Table 2: Comparison of Properties Influenced by Fluorination (Note: This is a qualitative comparison based on established chemical principles.)

| Property | Acetic Anhydride ((CH₃CO)₂O) | This compound ((CHF₂CO)₂O) | Reason for Difference |

| Electrophilicity of Carbonyl Carbon | Moderate | Very High | Strong inductive electron-withdrawal by two fluorine atoms. acs.org |

| Acylating Power | Good | Excellent | Increased electrophilicity and stabilization of the difluoroacetate leaving group. |

| Rate of Nucleophilic Attack | Moderate | Fast | The highly electrophilic carbonyl carbon is more susceptible to attack. |

Stability and Reactivity of Intermediates

The stability and reactivity of these intermediates are profoundly influenced by the electronic effects of the difluoroacetyl group. The presence of two fluorine atoms on the α-carbon exerts a strong inductive electron-withdrawing effect (-I effect). This effect is central to modulating the properties of any associated reaction intermediates.

Tetrahedral Intermediates in Acylation Reactions

Secondly, the electron-withdrawing fluorine atoms destabilize the negatively charged oxygen (oxyanion) in the tetrahedral intermediate. This destabilization makes the intermediate more energetic and, consequently, more transient and reactive. A more reactive intermediate will more readily collapse to form the products by expelling the difluoroacetate leaving group.

Computational studies on analogous acyl transfer reactions consistently identify the breakdown of such tetrahedral intermediates as a key step in the reaction mechanism. The energy barrier for this collapse is influenced by the stability of the leaving group and the electronic nature of the substituents. Given that difluoroacetate is a relatively good leaving group (the pKa of difluoroacetic acid is approximately 1.34, indicating a stable conjugate base), the collapse of the tetrahedral intermediate is expected to be a facile process.

Comparative Reactivity: Influence of Fluorine Substitution

The reactivity of this compound and the stability of its intermediates can be contextualized by comparing them to acetic anhydride and trifluoroacetic anhydride. The reactivity of these anhydrides towards nucleophiles generally follows the order:

Trifluoroacetic Anhydride > this compound > Acetic Anhydride

This trend is directly attributable to the inductive effects of the methyl, difluoromethyl, and trifluoromethyl groups.

| Anhydride | Substituent | Inductive Effect | Carbonyl Carbon Electrophilicity | Tetrahedral Intermediate Stability | Reactivity |

| Acetic Anhydride | CH₃ | Weakly electron-donating (+I) | Lowest | Most Stable | Lowest |

| This compound | CHF₂ | Strongly electron-withdrawing (-I) | Intermediate | Intermediate | Intermediate |

| Trifluoroacetic Anhydride | CF₃ | Very strongly electron-withdrawing (-I) | Highest | Least Stable | Highest |

This table illustrates the qualitative comparison of properties based on the electronic effects of the substituents.

Intermediates in Other Reactions

Beyond simple acylation, this compound can participate in other reactions, such as the Pummerer rearrangement, where it can act as an activator for sulfoxides. Computational studies on the Pummerer reaction with acetic anhydride have elucidated the structures and energies of key intermediates, including the initial acyloxysulfonium ion and the subsequent thionium (B1214772) ion (ylide). By analogy, the reaction with this compound would proceed through corresponding difluoroacetyloxysulfonium and thionium intermediates. The strong electron-withdrawal by the CHF₂ group would make the difluoroacetate a better leaving group, likely accelerating the formation of the critical thionium ion intermediate compared to reactions using acetic anhydride.

Advanced Analytical Techniques in the Study of Difluoroacetic Anhydride and Its Derivatives

Spectroscopic Characterization (Excluding Basic Compound Identification)

Spectroscopy plays a crucial role in understanding the intricate details of chemical reactions involving difluoroacetic anhydride (B1165640). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy provide a wealth of information on reaction kinetics, intermediates, and the electronic properties of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Solution-phase NMR spectroscopy is a uniquely effective tool for analyzing the mechanisms of homogeneous organic and organometallic reactions. nih.gov It allows for non-destructive, quantitative analysis of various nuclei, providing detailed structural information. nih.gov In the context of difluoroacetic anhydride, ¹⁹F NMR is particularly valuable for monitoring reactions and elucidating mechanisms.

For instance, in studies of difluorocarbene generation from trimethyl(trifluoromethyl)silane (TMSCF₃), a process mechanistically related to reactions that could involve this compound derivatives, in-situ NMR has been employed. dntb.gov.ua Techniques like stopped-flow NMR can be used to study the kinetics of anion-initiated trifluoromethylation, providing insights into the roles of different intermediates. dntb.gov.ua The ability to monitor the concentration of reactants, intermediates, and products over time allows for a detailed kinetic analysis, which is fundamental to understanding the reaction mechanism. nih.gov

Key Applications of NMR in Mechanistic Studies:

Reaction Monitoring: Tracking the consumption of reactants and the formation of products in real-time. nih.gov

Identification of Intermediates: Detecting and characterizing transient species that are crucial to the reaction pathway.

Kinetic Analysis: Determining reaction rates and orders to build a comprehensive mechanistic model. nih.gov

Isotope Labeling Studies: Using isotopes to trace the fate of specific atoms throughout a reaction.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used for monitoring chemical reactions and identifying products. purdue.edupurdue.edu Its ability to analyze complex mixtures without the need for isotopic labeling makes it a powerful tool for mechanistic studies. purdue.edu Electrospray ionization mass spectrometry (ESI-MS) is often the preferred method for these analyses. purdue.edu

In the context of reactions involving this compound, MS can be used to:

Monitor Reaction Progress: By tracking the disappearance of starting materials and the appearance of products, the progress of a reaction can be followed in real-time. nih.gov

Identify Products and Byproducts: MS provides the molecular weight of the compounds in a mixture, which is crucial for identifying the desired products as well as any unexpected byproducts.

Characterize Intermediates: Ambient mass spectrometry (AMS) techniques can capture and characterize short-lived reactive intermediates, providing direct evidence for proposed reaction mechanisms. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique provides structural information on selected ions, helping to confirm the identity of reaction products and intermediates. purdue.edu

For example, in a reductive amination reaction, Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can be used to directly analyze the reaction mixture without any workup, providing rapid identification of the major components and confirming the formation of the desired product.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared light. proprep.com For acid anhydrides, IR spectroscopy is particularly useful due to the characteristic stretches of the anhydride functional group. spectroscopyonline.com

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching peaks. spectroscopyonline.com This is a result of the symmetric and asymmetric stretching vibrations of the two carbonyl groups connected by an oxygen atom. The positions of these peaks can provide information about the structure of the anhydride. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Acyclic Anhydrides |

| Symmetric C=O Stretch | 1850 - 1800 |

| Asymmetric C=O Stretch | 1790 - 1740 |

| C-O Stretch | Not specified |

Data compiled from general knowledge of IR spectroscopy of anhydrides.

In the context of reactions involving this compound, IR spectroscopy can be used to:

Confirm the presence of the anhydride functional group in the starting material.

Monitor the disappearance of the anhydride peaks as the reaction proceeds.

Identify the appearance of new functional groups in the product, such as the carbonyl group of an ester or the N-H stretch of an amide. libretexts.org

UV-Vis Spectroscopy for Photoredox Catalysis Studies

UV-Vis spectroscopy is a valuable tool for studying reactions that involve colored species or changes in electronic transitions, such as photoredox catalysis. nih.govnih.gov In the context of this compound, which has been used as a difluoromethylating agent in visible-light-catalyzed reactions, UV-Vis spectroscopy can provide insights into the catalytic cycle. sciengine.com

In photoredox catalysis, a photocatalyst absorbs light and is promoted to an excited state. This excited state can then engage in single electron transfer (SET) processes with other molecules in the reaction mixture. UV-Vis spectroscopy can be used to:

Characterize the absorption properties of the photocatalyst.

Monitor the formation and decay of key intermediates in the catalytic cycle, which may have distinct absorption spectra.

Study the kinetics of the photocatalytic reaction by observing changes in the absorbance at specific wavelengths over time.

For example, in a study on the visible-light-promoted synthesis of unsymmetrical chalcogenides, UV-Vis experiments were used to investigate the mechanism, including the involvement of a reduced solvent formed by single electron transfer. researchgate.net

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating the components of a mixture, which is crucial for both analyzing the progress of a reaction and for purifying the final product.

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netresearchgate.net It is widely used for monitoring the progress of organic reactions and for assessing the purity of the final products. scholaris.ca In the context of this compound and its derivatives, GC can be a valuable analytical tool.

Reaction Monitoring: GC can be used to follow the course of a reaction by taking aliquots from the reaction mixture at different time points and analyzing them. This allows for the determination of the relative amounts of starting materials, intermediates, and products, providing kinetic information about the reaction. The use of an internal standard can allow for quantitative analysis.

Purity Assessment: After a reaction is complete and the product has been isolated, GC can be used to determine its purity. kelid1.ir By separating the desired product from any remaining starting materials, byproducts, or solvents, the purity can be calculated based on the relative peak areas in the chromatogram. For anhydrides like trifluoroacetic anhydride, which is structurally similar to this compound, GC has been used to assess purity. sigmaaldrich.comchromforum.org However, the high reactivity and volatility of such compounds can present analytical challenges, requiring careful method development, including the use of anhydrous solvents and appropriate injection techniques. chromforum.org

High-Performance Liquid Chromatography (HPLC) in Mechanistic Studies and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for dissecting complex chemical mixtures, offering high resolution and sensitivity. In the context of this compound and its derivatives, HPLC is instrumental for monitoring reaction progress, identifying intermediates, and quantifying final products, thereby providing crucial data for mechanistic studies. The strategic selection of mobile phase components is critical to achieving optimal separation.

Role of Mobile Phase Modifiers (e.g., Difluoroacetic Acid)

In reversed-phase HPLC (RP-HPLC), the composition of the mobile phase significantly influences the retention and elution of analytes. Mobile phase modifiers are additives that can enhance peak shape, improve resolution, and alter selectivity. While trifluoroacetic acid (TFA) has traditionally been a common choice for protein and peptide analysis due to its effective ion-pairing capabilities, it is known to cause ion suppression in mass spectrometry (MS) detection. nih.govacs.org Formic acid (FA) is often used as an alternative for LC-MS applications because it provides better MS sensitivity, but it can compromise chromatographic resolution. researchgate.netchinesechemsoc.org

Difluoroacetic acid (DFA) has emerged as a valuable alternative mobile phase modifier that balances the strengths of TFA and FA. nih.govacs.org As a strong ion-pairing agent, DFA helps to minimize secondary interactions between analytes and the stationary phase, leading to sharper, more symmetrical peaks. chinesechemsoc.orgnih.gov Its properties allow for improved separation efficiency compared to FA without the significant ion suppression associated with TFA. nih.gov This makes DFA particularly advantageous for analyses that require both UV and MS detection. nih.gov

Studies have shown that DFA can offer unique chromatographic selectivity compared to both FA and TFA. researchgate.net While TFA is a more hydrophobic and stronger acid, DFA's distinct properties can lead to different elution patterns and potentially higher resolution separations for certain proteins and peptides. researchgate.netchinesechemsoc.org The use of a purified form of DFA is crucial to obtain high-quality mass spectra. researchgate.net

Table 1: Comparison of Common Mobile Phase Modifiers in RP-HPLC

| Modifier | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | Excellent ion-pairing agent, improves peak shape and retention. nih.gov | Causes significant ion suppression in MS detection. nih.govacs.org |

| Formic Acid (FA) | Good MS compatibility, minimal ion suppression. nih.govchinesechemsoc.org | Often results in broader peaks and lower chromatographic resolution. researchgate.net |

| Difluoroacetic Acid (DFA) | Good balance of chromatographic performance and MS sensitivity. researchgate.net Improved separation over FA and less MS suppression than TFA. nih.govacs.orgchinesechemsoc.org | May cause some reduction in MS ion yield compared to FA. nih.gov |

Application in Peptide and Protein Analysis

The analysis of peptides and proteins by RP-HPLC is essential for proteomics, biopharmaceutical characterization, and quality control. The choice of mobile phase modifier is critical in these applications. Difluoroacetic acid has proven to be an effective modifier for the LC-UV/MS analysis of proteins and peptides. nih.gov

In peptide mapping, a technique used to identify proteins by analyzing their constituent peptides after enzymatic digestion, DFA provides a unique selectivity that can be beneficial. researchgate.net It has been demonstrated to yield high peak capacity separations and improved MS sensitivities compared to TFA. researchgate.netnih.gov For instance, in the analysis of monoclonal antibody (mAb) tryptic peptides, DFA offered a better balance between chromatographic performance and mass spectrometric sensitivity than either FA or TFA alone. researchgate.net

Furthermore, for the analysis of intact proteins and larger protein fragments, such as antibody-drug conjugates (ADCs), DFA has been shown to produce higher chromatographic resolution than FA and even TFA in some cases. chinesechemsoc.org By replacing TFA with DFA, it is possible to achieve a significant increase in MS sensitivity, sometimes as much as threefold, which is attributed to DFA being less acidic and less hydrophobic than TFA, and its positive effect on the surface tension of electrospray droplets. chinesechemsoc.org

The benefits of DFA extend to the analysis of small molecules as well, where it has been shown to provide narrow peak widths comparable to TFA and high MS signal responses similar to FA. tcichemicals.com

Catalysis in Difluoroacetic Anhydride Mediated Reactions

Photoredox Catalysis for Radical Generation

Photoredox catalysis has emerged as a powerful strategy for generating the CF₂H radical from difluoroacetic anhydride (B1165640) under mild conditions. sciengine.comacs.org This approach avoids the use of harsh reagents or high temperatures. Visible-light-induced protocols, often in synergy with an activator like N-hydroxyphthalimide (NHPI), enable the hydrodifluoromethylation of unactivated alkenes. acs.org The process is initiated by the photocatalyst, which, upon excitation by light, facilitates a single-electron transfer (SET) to an activated form of the anhydride, leading to its fragmentation and the release of the difluoromethyl radical.

Ruthenium-based photosensitizers, such as Ru(bpy)₃Cl₂, are commonly employed for this purpose. sciengine.com These reactions exhibit a wide substrate scope and are compatible with a diverse array of functional groups, making them valuable for the synthesis of complex molecules and pharmaceutical derivatives. sciengine.comacs.org Furthermore, catalyst-free photochemical methods have also been developed, where quinoxalin-2(1H)-ones are difluoromethylated by direct visible-light irradiation in the presence of difluoroacetic anhydride and pyridine (B92270) N-oxide. alfa-chemistry.com

Table 4: Photoredox-Mediated Reactions with this compound

| Reaction Type | Photocatalyst / Conditions | Activator/Additive | Substrates |

|---|---|---|---|

| Radical Difluoromethylation | Ru(bpy)₃Cl₂·6H₂O / Blue light | Pyridine N-oxide | Alkenes, Dienes, Heteroaromatics sciengine.com |

| Hydrodifluoromethylation | Photocatalyst / Visible light | N-hydroxyphthalimide (NHPI) | Unactivated Alkenes acs.org |

Lewis and Brønsted Acid Catalysis in Acylation

Lewis and Brønsted acids are fundamental catalysts for Friedel-Crafts acylation reactions, which traditionally use acyl chlorides or anhydrides as acylating agents. organic-chemistry.orgwikipedia.org The general mechanism involves the activation of the anhydride by the acid catalyst. sigmaaldrich.com A Lewis acid coordinates to a carbonyl oxygen, while a Brønsted acid protonates it. This activation enhances the electrophilicity of the carbonyl carbon, generating a highly reactive acylium ion or a polarized complex that can be attacked by an aromatic ring. sigmaaldrich.com